Ethyl 2-methylpyrimidine-4-carboxylate

Descripción

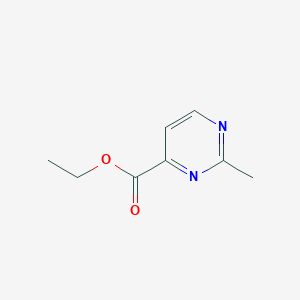

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHAOGKPYSIRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505242 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-14-7 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Ethyl 2-methylpyrimidine-4-carboxylate

CAS Number: 76240-14-7 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary

Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemical fungicides.[1][2] Unlike its symmetric counterparts, the 2,4-substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration, allowing for the introduction of pharmacophores at the C4 position via ester transformation (hydrolysis, amidation, reduction) while maintaining a metabolic handle or solubility-enhancing methyl group at C2.[1]

This guide details the physicochemical profile, validated synthesis routes, and analytical characterization of this compound, designed to support high-purity production and downstream application.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Ethyl 2-methylpyrimidine-4-carboxylate |

| CAS Number | 76240-14-7 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CCOC(=O)C1=CC=NC(C)=N1 |

| InChI Key | UVRDIFOZBJEFGI-UHFFFAOYSA-N |

| Appearance | Low-melting solid or viscous oil (crystallizes upon storage at 4°C) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~1.5 (Pyrimidine N) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Production Strategy

Retrosynthetic Analysis

Direct condensation of acetamidine with ethyl pyruvate is chemically inefficient due to poor regioselectivity and polymerization risks.[1] The industry-standard "Self-Validating" route involves the construction of the pyrimidine core using diethyl oxalacetate, followed by functional group manipulation to achieve the specific substitution pattern.[1]

Validated Synthetic Pathway (The "Dechlorination Route")

This three-step protocol ensures regiochemical integrity and high purity.[1]

-

Cyclocondensation: Acetamidine hydrochloride reacts with diethyl oxalacetate sodium salt to yield Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate .[1]

-

Aromatization/Activation: Conversion of the hydroxyl group to a chloride using phosphoryl chloride (POCl₃), yielding Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate .[1]

-

Reductive Dehalogenation: Catalytic hydrogenation removes the chloride, affording the final Ethyl 2-methylpyrimidine-4-carboxylate .[1]

Reaction Workflow Diagram

Figure 1: Stepwise synthesis of Ethyl 2-methylpyrimidine-4-carboxylate ensuring regioselectivity.

Detailed Experimental Protocol

Step 1: Cyclocondensation (Formation of the Core)[1]

-

Reagents: Acetamidine HCl (1.0 eq), Diethyl oxalacetate sodium salt (1.1 eq), Ethanol (anhydrous).[1]

-

Procedure:

-

Suspend acetamidine hydrochloride in anhydrous ethanol.

-

Add diethyl oxalacetate sodium salt portion-wise.

-

Heat to reflux for 4–6 hours. Monitor by LCMS (Appearance of M+H 183).

-

Cool to room temperature. Acidify with acetic acid to pH ~5 to precipitate the hydroxy-pyrimidine intermediate.

-

Filter and dry the solid.[1]

-

Step 2: Chlorination (Activation)[1]

-

Reagents: Intermediate 1 (1.0 eq), POCl₃ (5.0 eq), N,N-Dimethylaniline (catalytic).[1]

-

Procedure:

-

Dissolve Intermediate 1 in neat POCl₃.[1]

-

Reflux for 2 hours. The suspension will clear as the reaction proceeds.

-

Critical Safety Step: Remove excess POCl₃ via vacuum distillation.[1] Quench residue carefully onto crushed ice/water.[1]

-

Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Yields Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (Solid).

-

Step 3: Hydrodechlorination (Final Product)[1]

-

Reagents: Intermediate 2 (1.0 eq), 10% Pd/C (10 wt%), MgO (2.0 eq), Ethanol.[1]

-

Procedure:

-

Suspend Intermediate 2, Pd/C, and MgO (acid scavenger) in ethanol.

-

Hydrogenate at 1 atm (balloon) or 30 psi for 4–12 hours.

-

Filter through Celite to remove catalyst.[1]

-

Concentrate filtrate.[1] Purify via flash chromatography (Hexane/EtOAc) if necessary.

-

Result: Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7).[1][2][3][4][5]

-

Applications in Drug Discovery[1]

Scaffold Utility

The 2-methyl-4-carboxylate motif serves as a versatile "lynchpin" in fragment-based drug design (FBDD).[1]

-

C4 Position: The ester is readily converted to:

-

C2 Position: The methyl group provides metabolic stability (blocking oxidation at C2) and a small hydrophobic anchor for selectivity pockets.[1]

Functional Workflow[1]

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Analytical Characterization (Self-Validation)

To confirm identity, the following spectroscopic data should be observed:

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.95 | Doublet (J=5.0 Hz) | 1H | Pyrimidine C6-H |

| 7.82 | Doublet (J=5.0 Hz) | 1H | Pyrimidine C5-H |

| 4.45 | Quartet (J=7.1 Hz) | 2H | Ester -OCH₂- |

| 2.78 | Singlet | 3H | C2-Methyl (-CH₃) |

| 1.42 | Triplet (J=7.1 Hz) | 3H | Ester -CH₃ |

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (+)

-

Observed Mass: [M+H]⁺ = 167.1[1]

-

Fragmentation: Loss of ethyl group (M-29) may be observed.[1]

Safety & Handling (GHS)[1][6]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

PubChem Database. Ethyl 2-methylpyrimidine-4-carboxylate (CID 13556094).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-methylpyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific isomer is not widely available in commercial databases, this guide synthesizes information from related compounds, theoretical predictions, and established analytical principles to offer a robust profile. We will delve into its structural and physicochemical characteristics, providing both tabulated data and detailed experimental protocols for their determination. This guide is designed to be a practical resource for researchers, enabling a deeper understanding of this molecule's behavior and facilitating its application in a laboratory setting.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Ethyl 2-methylpyrimidine-4-carboxylate, as a derivative, holds potential as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is therefore a critical first step in its journey from a laboratory chemical to a potential drug candidate.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic physical properties. Here, we outline the fundamental characteristics of Ethyl 2-methylpyrimidine-4-carboxylate.

Molecular Identity

-

IUPAC Name: Ethyl 2-methylpyrimidine-4-carboxylate

-

Synonyms: 2-Methylpyrimidine-4-carboxylic acid ethyl ester

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

CAS Number: While a specific CAS number for Ethyl 2-methylpyrimidine-4-carboxylate is not consistently reported in major chemical databases, the parent acid, 2-Methylpyrimidine-4-carboxylic acid, is registered under CAS number 13627-49-1.[1] Researchers should exercise caution and verify the identity of any commercial samples through analytical characterization.

Structural Representation

The two-dimensional structure of Ethyl 2-methylpyrimidine-4-carboxylate is depicted below:

Caption: Molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate.

Physicochemical Properties: A Detailed Examination

The physical properties of a compound are crucial for its handling, formulation, and biological activity. The following sections provide a detailed analysis of the expected physicochemical characteristics of Ethyl 2-methylpyrimidine-4-carboxylate, drawing comparisons with related isomers where direct data is unavailable.

Summary of Physical Properties

| Property | Value (Predicted/Comparative) | Source/Rationale |

| Melting Point | Solid at room temperature. Likely in the range of 50-100 °C. | Isomers like Ethyl 2-amino-4-methylpyrimidine-5-carboxylate have a high melting point (222-226 °C) due to hydrogen bonding.[2] The absence of the amino group in the target molecule would significantly lower the melting point. |

| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. | The parent acid, 2-Methylpyrimidine-4-carboxylic acid, has a predicted boiling point of 267.51 °C.[1] Esterification typically increases the boiling point. |

| Density | Approximately 1.1 - 1.2 g/cm³ | Based on the densities of similar pyrimidine derivatives. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. | The ester group can act as a hydrogen bond acceptor, allowing for some water solubility.[3] The overall hydrocarbon content suggests good solubility in organic solvents. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related pyrimidine carboxylates. |

Experimental Protocols for Property Determination

To ensure the trustworthiness of experimental data, self-validating protocols are essential. Below are step-by-step methodologies for determining key physical properties.

The melting point is a fundamental indicator of a compound's purity.

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed.

Workflow:

Caption: Workflow for melting point determination.

Causality: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a broader and depressed melting range.

For small sample quantities, a microscale boiling point determination is a reliable technique.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and the liquid re-enters the capillary upon cooling.

Methodology:

-

Preparation: Place a few drops of the liquid into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube.

-

Heating: Attach the test tube to a thermometer and heat the assembly in a heating block or oil bath.

-

Observation: As the liquid heats, air will bubble out of the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge.

-

Cooling and Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Solubility Profile

Understanding a compound's solubility is paramount for its use in reactions, formulations, and biological assays.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane, dimethyl sulfoxide).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of Ethyl 2-methylpyrimidine-4-carboxylate (e.g., 1-5 mg).

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating (if necessary): If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~ 9.2 ppm (s, 1H): Pyrimidine H-6 proton, deshielded by the adjacent nitrogen and the ester group.

-

~ 7.5 ppm (s, 1H): Pyrimidine H-5 proton.

-

~ 4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.

-

~ 2.8 ppm (s, 3H): Methyl protons (-CH₃) at the 2-position of the pyrimidine ring.

-

~ 1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~ 165 ppm: Carbonyl carbon of the ester group.

-

~ 160 ppm: Pyrimidine C-2 and C-4 carbons, attached to nitrogen atoms.

-

~ 158 ppm: Pyrimidine C-6 carbon.

-

~ 120 ppm: Pyrimidine C-5 carbon.

-

~ 62 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl ester.

-

~ 25 ppm: Methyl carbon (-CH₃) at the 2-position.

-

~ 14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

~ 3050-3150 cm⁻¹ (weak): C-H stretching of the aromatic pyrimidine ring.

-

~ 2850-3000 cm⁻¹ (medium): C-H stretching of the aliphatic methyl and ethyl groups.

-

~ 1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a highly diagnostic peak.[4][5]

-

~ 1550-1600 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations of the pyrimidine ring.

-

~ 1000-1300 cm⁻¹ (strong): C-O stretching of the ester group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Loss of Ethoxy Group (-OC₂H₅): A significant fragment at m/z = 121, resulting from the cleavage of the ester.

-

Loss of Ethyl Group (-C₂H₅): A fragment at m/z = 137.

-

Acylium Ion ([M-OC₂H₅]⁺): A prominent peak corresponding to the pyrimidine carbonyl fragment.

Conclusion

This technical guide has provided a detailed overview of the physical properties of Ethyl 2-methylpyrimidine-4-carboxylate. While experimentally determined data for this specific isomer remains scarce in the public domain, this document serves as a valuable resource by providing well-reasoned predictions and comparative data from closely related structures. The inclusion of detailed experimental protocols empowers researchers to independently verify these properties and contribute to the collective knowledge base. As a key building block in medicinal chemistry, a thorough understanding of the physicochemical characteristics of Ethyl 2-methylpyrimidine-4-carboxylate is indispensable for its successful application in the synthesis of novel and impactful therapeutic agents.

References

-

Chemchart. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1). Available at: [Link]

-

PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Chemistry LibreTexts. Properties of Esters. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-4-carboxylate: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2-methylpyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the precise determination of its IUPAC name, explore its physicochemical properties, detail a robust synthetic protocol, and discuss its applications as a versatile building block in the development of novel therapeutic agents.

Decoding the Identity: The IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl 2-methylpyrimidine-4-carboxylate . Let's dissect this name to understand the underlying structural features.

-

Pyrimidine : This is the parent heterocycle, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

-

-carboxylate : This suffix indicates the presence of a carboxylic acid ester functional group.

-

ethyl : This prefix to "-carboxylate" specifies that the ester is formed with ethanol.

-

2-methyl : This indicates a methyl group (-CH₃) is attached to the carbon atom at position 2 of the pyrimidine ring.

-

4- : This number preceding "-carboxylate" signifies that the ethyl carboxylate group (-COOCH₂CH₃) is attached to the carbon atom at position 4 of the pyrimidine ring.

The numbering of the pyrimidine ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

Physicochemical and Spectroscopic Profile

While specific experimental data for ethyl 2-methylpyrimidine-4-carboxylate can be limited, we can infer its properties from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of Ethyl 2-methylpyrimidine-4-carboxylate and Related Compounds

| Property | Ethyl 2-methylpyrimidine-4-carboxylate (Predicted) | Ethyl 2-chloropyrimidine-4-carboxylate[1] | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₇ClN₂O₂ | C₈H₁₁N₃O₂ |

| Molecular Weight | 166.18 g/mol | 186.59 g/mol | 181.19 g/mol |

| Appearance | Colorless to light yellow liquid or solid | Solid | Solid |

| Boiling Point | ~250-260 °C | - | - |

| Melting Point | Not available | - | 222-226 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Soluble in methanol | - |

Spectroscopic Characterization:

The structural elucidation of ethyl 2-methylpyrimidine-4-carboxylate relies on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group on the pyrimidine ring, and signals for the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl and methyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Other significant peaks will include C-H stretching and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate: A Mechanistic Approach

The most common and efficient method for the synthesis of pyrimidine derivatives is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and an amidine. This is a variation of the well-established Biginelli reaction.

Proposed Synthetic Pathway:

The synthesis of ethyl 2-methylpyrimidine-4-carboxylate can be achieved through the condensation of acetamidine with an ethyl ester of a 2-formyl-3-oxobutanoate derivative.

Caption: Proposed synthetic workflow for ethyl 2-methylpyrimidine-4-carboxylate.

Detailed Experimental Protocol (Adapted from similar syntheses[2][3]):

Materials:

-

Acetamidine hydrochloride

-

Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor like ethyl acetoacetate to be formylated in situ)

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To this solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes to allow for the formation of the free amidine. Subsequently, add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. The solvent is then evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in the previous section. The melting point (if solid) should also be determined and compared to literature values if available.

Role in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Ethyl 2-methylpyrimidine-4-carboxylate serves as a key intermediate for the synthesis of more complex molecules with diverse biological activities.

Diagram of Pyrimidine Core in Medicinal Chemistry:

Caption: The versatile pyrimidine core allows for extensive functionalization, leading to a broad spectrum of biological activities.

Applications as a Synthetic Intermediate:

-

Kinase Inhibitors: The pyrimidine ring is a common scaffold for the design of kinase inhibitors used in cancer therapy. The substituents at the 2 and 4 positions can be modified to achieve selectivity and potency against specific kinases. For example, 2,4-disubstituted pyrimidines are key components of several Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]

-

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5] Ethyl 2-methylpyrimidine-4-carboxylate can be a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral and Antibacterial Agents: The pyrimidine nucleus is central to the structure of nucleoside analogs used in antiviral therapies. Furthermore, novel pyrimidine-containing compounds are continuously being explored for their antibacterial and antifungal activities.

The ethyl carboxylate group at the 4-position of the title compound is particularly useful as it can be readily converted into other functional groups such as amides, hydrazides, or can participate in further cyclization reactions to build more complex heterocyclic systems.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling ethyl 2-methylpyrimidine-4-carboxylate. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

References

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones - ResearchGate. Available at: [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.

-

Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

-

Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - The Royal Society of Chemistry. Available at: [Link]

-

FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. - ResearchGate. Available at: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

(PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h- thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active - Academia.edu. Available at: [Link]

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox - Bangladesh Journals Online. Available at: [Link]

-

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem. Available at: [Link]

-

Ethyl 2-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22509306 - PubChem. Available at: [Link]

Sources

The Synthesis of Ethyl 2-Methylpyrimidine-4-carboxylate: A Mechanistic and Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delineates the formation of ethyl 2-methylpyrimidine-4-carboxylate, a crucial heterocyclic scaffold in medicinal chemistry. We will move beyond a superficial overview of the synthetic procedure to provide a detailed, mechanistically-driven narrative. This document will elucidate the causal relationships behind the experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The core of this synthesis lies in the principled application of the Pinner reaction for the generation of the requisite amidine and a subsequent cyclocondensation to construct the pyrimidine core.

Introduction

Pyrimidine derivatives are a cornerstone of pharmaceutical and agrochemical research, exhibiting a wide array of biological activities.[1][2] Ethyl 2-methylpyrimidine-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features, a reactive ester group and a modifiable pyrimidine ring, make it a valuable building block for drug discovery programs. Understanding the nuances of its formation is paramount for process optimization, yield improvement, and the rational design of novel analogues.

The most prevalent and efficient synthesis of the pyrimidine ring system involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][3] This guide will focus on a robust and widely applicable methodology: the reaction of a functionalized diethyl malonate derivative with acetamidine, the latter being conveniently prepared from acetonitrile via the Pinner reaction.

Part 1: The Strategic Approach: A Two-Act Synthesis

The formation of ethyl 2-methylpyrimidine-4-carboxylate is best conceptualized as a two-part process. First is the preparation of the key N-C-N building block, acetamidine. The second is the construction of the pyrimidine ring through a cyclocondensation reaction.

Figure 1: A high-level overview of the two-act synthetic strategy for ethyl 2-methylpyrimidine-4-carboxylate.

Part 2: Act I - Forging the Amidine: The Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidate hydrochlorides, which are immediate precursors to amidines.[4][5][6][7]

Mechanism of Ethyl Acetimidate Hydrochloride Formation

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous HCl, which significantly enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by ethanol then occurs, leading to an intermediate that, after proton transfer, eliminates a molecule of water to form the stable ethyl acetimidate hydrochloride salt, often referred to as a "Pinner salt".[5][7]

Figure 2: Simplified mechanism of the Pinner reaction for the formation of ethyl acetimidate hydrochloride.

Experimental Protocol: Synthesis of Ethyl Acetimidate Hydrochloride

This protocol is adapted from established procedures for the Pinner reaction.[8]

Materials:

-

Acetonitrile

-

Anhydrous Ethanol

-

Acetyl Chloride (as an in-situ source of HCl)

-

Anhydrous Diethyl Ether

Procedure:

-

To a stirred, cooled (0 °C) solution of acetonitrile in anhydrous ethanol, slowly add acetyl chloride. The reaction of acetyl chloride with ethanol generates anhydrous HCl in situ.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The product, ethyl acetimidate hydrochloride, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

| Parameter | Value | Rationale |

| Temperature | 0 °C initially, then room temp. | Controls the exothermic reaction of acetyl chloride with ethanol and promotes crystallization. |

| Solvent | Anhydrous Ethanol/Diethyl Ether | Ethanol is a reactant and solvent; diethyl ether is used for washing due to the product's low solubility. |

| HCl Source | Acetyl Chloride | Provides a convenient and anhydrous source of HCl gas.[8] |

From Imidate to Amidine: Ammonolysis

The resulting ethyl acetimidate hydrochloride is a stable, crystalline solid.[9] Conversion to acetamidine is readily achieved by treatment with ammonia. The ammonia acts as a nucleophile, attacking the imine carbon and displacing ethanol to form acetamidine.

Part 3: Act II - Building the Core: Cyclocondensation for Pyrimidine Synthesis

The construction of the pyrimidine ring is achieved through the cyclocondensation of acetamidine with a suitable 1,3-dicarbonyl synthon derived from diethyl malonate.[3]

The Key C-C-C Fragment: A Diethyl Malonate Derivative

While diethyl malonate itself can be used, the reaction often benefits from using a more reactive derivative to drive the cyclization. A common strategy is to use an ethoxymethylene derivative of diethyl malonate, such as diethyl 2-(ethoxymethylene)malonate, which is commercially available or can be prepared from diethyl malonate and triethyl orthoformate.

Mechanism of Cyclocondensation

The reaction proceeds through a series of nucleophilic additions and eliminations.

-

Initial Nucleophilic Attack: One of the nitrogen atoms of acetamidine attacks one of the carbonyl carbons of the diethyl malonate derivative.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the other carbonyl carbon, leading to a cyclic intermediate.

-

Dehydration and Tautomerization: Subsequent elimination of water and ethanol, followed by tautomerization, leads to the aromatic pyrimidine ring.

Figure 3: Generalized workflow for the cyclocondensation step in pyrimidine synthesis. Note that the initial product may exist as the 4-hydroxy tautomer.

Experimental Protocol: Synthesis of Ethyl 2-Methylpyrimidine-4-carboxylate

Materials:

-

Acetamidine Hydrochloride

-

Diethyl 2-(ethoxymethylene)malonate

-

Sodium Ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol.

-

Add acetamidine hydrochloride to the solution and stir to form the free base of acetamidine.

-

To this mixture, add diethyl 2-(ethoxymethylene)malonate.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The product can be isolated by evaporation of the solvent and subsequent purification by recrystallization or column chromatography.

| Parameter | Value/Condition | Rationale |

| Base | Sodium Ethoxide | Deprotonates the acetamidine hydrochloride to generate the nucleophilic free base. |

| Solvent | Ethanol | Serves as a suitable solvent for the reactants and facilitates the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclocondensation reaction. |

Conclusion

The synthesis of ethyl 2-methylpyrimidine-4-carboxylate is a well-established process that relies on fundamental principles of organic chemistry. By understanding the mechanistic underpinnings of the Pinner reaction for amidine synthesis and the subsequent cyclocondensation, researchers can effectively troubleshoot and optimize this important transformation. The protocols provided herein offer a robust starting point for the laboratory-scale synthesis of this valuable heterocyclic intermediate.

References

-

ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved from [Link]

-

American Chemical Society. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. ACS Omega. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Taylor & Francis Online. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

-

PMC - NIH. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl acetimidate 97 2208-07-3 [sigmaaldrich.com]

Introduction: The Significance of a Versatile Pyrimidine Intermediate

An In-Depth Guide to the Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate

Ethyl 2-methylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold found in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This specific ester serves as a crucial building block, providing a reactive handle for the construction of more complex molecular architectures. Its utility lies in the strategic placement of the methyl and ethyl carboxylate groups on the pyrimidine ring, which allows for diverse functionalization pathways in the synthesis of novel therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-methylpyrimidine-4-carboxylate, focusing on the robust and widely understood Fischer-Speier esterification method. As senior application scientists, we emphasize not just the procedural steps but the underlying chemical principles and rationale, ensuring a reproducible and scalable synthesis for researchers and drug development professionals.

Reaction Principle: Acid-Catalyzed Esterification

The most direct and classical approach to synthesizing Ethyl 2-methylpyrimidine-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-methylpyrimidine-4-carboxylic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[2][3]

The overall transformation is an equilibrium process, as shown below:

Overall Reaction:

To drive the equilibrium towards the product side and achieve a high yield, Le Châtelier's principle is applied. This is accomplished by using a large excess of one of the reactants, typically the alcohol (ethanol), which is often used as the solvent for the reaction.[3]

Mechanistic Pathway of Fischer Esterification

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a dual role: it activates the carbonyl group of the carboxylic acid towards nucleophilic attack and facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.[3]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Sources

The Strategic Role of Ethyl 2-methylpyrimidine-4-carboxylate in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Pyrimidine Core in Agrochemical Innovation

The pyrimidine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, including a significant number of commercial agrochemicals.[1][2] Its inherent chemical properties, arising from the two nitrogen atoms within the six-membered aromatic ring, allow for a wide range of functionalizations, leading to compounds with potent fungicidal, herbicidal, and insecticidal activities.[3][4][5] Ethyl 2-methylpyrimidine-4-carboxylate, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of several key agrochemical classes. This guide provides an in-depth exploration of its application, focusing on the synthesis of anilinopyrimidine fungicides and pyrimidine carboxamide fungicides, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Applications in Agrochemical Synthesis

Ethyl 2-methylpyrimidine-4-carboxylate is a valuable synthon primarily due to the reactivity of its ester group and the potential for modification of the pyrimidine ring. The ester at the 4-position can be readily transformed into other functional groups, such as carboxylic acids, amides, or can be involved in cyclization reactions. Furthermore, the pyrimidine ring itself can undergo nucleophilic substitution reactions, particularly after activation, to introduce key pharmacophores.

This guide will focus on two principal synthetic routes originating from ethyl 2-methylpyrimidine-4-carboxylate, leading to two distinct classes of fungicides:

-

Anilinopyrimidine Fungicides: This class, which includes the commercial product pyrimethanil, is known for its efficacy against a broad spectrum of fungal pathogens.[3][6] Their mode of action involves the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development.[6][7]

-

Pyrimidine Carboxamide Fungicides: These compounds represent a growing class of fungicides, with some acting as succinate dehydrogenase inhibitors (SDHIs), a vital enzyme in the fungal respiratory chain.[8]

The following sections provide detailed synthetic protocols for key intermediates and final products, elucidating the chemical logic behind each step.

PART 1: Synthesis of Anilinopyrimidine Fungicides

The synthesis of anilinopyrimidine fungicides from ethyl 2-methylpyrimidine-4-carboxylate is a multi-step process that leverages fundamental organic transformations. The overall strategy involves the conversion of the ester group to a methyl group and subsequent functionalization of the pyrimidine ring to introduce the aniline moiety.

Caption: Synthetic workflow for anilinopyrimidine fungicides.

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine (Intermediate D)

This protocol details the conversion of ethyl 2-methylpyrimidine-4-carboxylate to the key intermediate, 2-chloro-4-methylpyrimidine.

Step 1: Hydrolysis to 2-Methylpyrimidine-4-carboxylic acid (B)

The ester is first hydrolyzed to the corresponding carboxylic acid. This is a standard transformation that allows for subsequent decarboxylation.

-

Materials:

-

Ethyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (to acidify)

-

-

Procedure:

-

Dissolve ethyl 2-methylpyrimidine-4-carboxylate in a 1:1 mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate of 2-methylpyrimidine-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Decarboxylation to 2-Hydroxy-4-methylpyrimidine (C)

The carboxylic acid is then decarboxylated to yield 2-hydroxy-4-methylpyrimidine. This is typically achieved by heating the carboxylic acid, often in a high-boiling point solvent.

-

Materials:

-

2-Methylpyrimidine-4-carboxylic acid (1.0 eq)

-

Diphenyl ether (solvent)

-

-

Procedure:

-

Suspend 2-methylpyrimidine-4-carboxylic acid in diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) and maintain for 1-2 hours, or until gas evolution (CO₂) ceases.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to afford 2-hydroxy-4-methylpyrimidine.

-

Step 3: Chlorination to 2-Chloro-4-methylpyrimidine (D)

The hydroxyl group is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic aromatic substitution.[9][10]

-

Materials:

-

2-Hydroxy-4-methylpyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

-

N,N-Dimethylaniline (catalytic amount)

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

-

Carefully add 2-hydroxy-4-methylpyrimidine to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methylpyrimidine.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.[11][12]

-

Protocol 2: Synthesis of N-Phenyl-4-methylpyrimidin-2-amine (Anilinopyrimidine Core, E)

This final step involves the reaction of the chlorinated intermediate with aniline to form the anilinopyrimidine core structure.[13][14]

-

Materials:

-

2-Chloro-4-methylpyrimidine (1.0 eq)

-

Aniline (1.1 eq)

-

A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane)

-

A non-nucleophilic base (e.g., potassium carbonate or sodium tert-butoxide)

-

-

Procedure:

-

Dissolve 2-chloro-4-methylpyrimidine and aniline in the chosen solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to 120-150 °C for 6-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final anilinopyrimidine product.

-

PART 2: Synthesis of Pyrimidine Carboxamide Fungicides

The synthesis of pyrimidine carboxamide fungicides from ethyl 2-methylpyrimidine-4-carboxylate involves the transformation of the ester group into an amide functionality. This is a more direct route that capitalizes on the reactivity of the carboxylate group.

Caption: Synthetic workflow for pyrimidine carboxamide fungicides.

Protocol 3: Synthesis of N-Aryl-2-methylpyrimidine-4-carboxamide (Pyrimidine Carboxamide Core, D)

This protocol outlines the conversion of the starting ester to a representative pyrimidine carboxamide.

Step 1: Hydrolysis to 2-Methylpyrimidine-4-carboxylic acid (B)

This step is identical to Step 1 in Protocol 1.

Step 2: Formation of 2-Methylpyrimidine-4-carbonyl chloride (C)

The carboxylic acid is activated by converting it to an acid chloride, which is highly reactive towards nucleophiles like amines.[][16]

-

Materials:

-

2-Methylpyrimidine-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or toluene

-

-

Procedure:

-

Caution: This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

-

Suspend 2-methylpyrimidine-4-carboxylic acid in the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

-

Step 3: Amidation to N-Aryl-2-methylpyrimidine-4-carboxamide (D)

The activated acid chloride is reacted with a substituted aniline to form the final amide product.[8][17]

-

Materials:

-

2-Methylpyrimidine-4-carbonyl chloride (1.0 eq)

-

Substituted aniline (e.g., 2-chloroaniline) (1.1 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the substituted aniline and the base in the anhydrous solvent and cool to 0 °C.

-

Slowly add a solution of the crude 2-methylpyrimidine-4-carbonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final pyrimidine carboxamide.

-

Data Presentation

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 2-Methylpyrimidine-4-carboxylic acid | C₆H₆N₂O₂ | 138.12 | Hydrolysis |

| 2-Hydroxy-4-methylpyrimidine | C₅H₆N₂O | 110.11 | Decarboxylation |

| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | Chlorination |

| N-Phenyl-4-methylpyrimidin-2-amine | C₁₁H₁₁N₃ | 185.23 | Nucleophilic Aromatic Substitution |

| 2-Methylpyrimidine-4-carbonyl chloride | C₆H₅ClN₂O | 156.57 | Acid Chloride Formation |

| N-(2-chlorophenyl)-2-methylpyrimidine-4-carboxamide | C₁₂H₁₀ClN₃O | 247.68 | Amidation |

Conclusion and Future Perspectives

Ethyl 2-methylpyrimidine-4-carboxylate is a highly valuable and versatile starting material in the synthesis of agrochemicals. The protocols outlined in this guide demonstrate its utility in accessing two important classes of fungicides. The choice of synthetic route and the specific functionalization of the pyrimidine core are guided by the desired mode of action of the target agrochemical. As the demand for new and more effective crop protection agents continues to grow, the strategic use of such adaptable building blocks will remain a key driver of innovation in the agrochemical industry. Further research into novel transformations of the pyrimidine ring and the development of more sustainable synthetic methodologies will undoubtedly expand the arsenal of tools available to researchers and drug development professionals.

References

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742–23758. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (2020). RSC Advances, 10(21), 12437–12443. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]

- US5525724A - Process for the preparation of chloropyrimidines. (n.d.). Google Patents.

- CN102746238A - Preparation method of pyrimethanil. (n.d.). Google Patents.

-

Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742–23758. [Link]

-

919 PYRIMETHANIL (226). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- US20040054181A1 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (2020). RSC Advances, 10(21), 12437–12443. [Link]

- EP2186409B1 - Fungicidal mixtures based on pyridine carboxamide compounds. (n.d.). Google Patents.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Pyrimidine derivatives in discovery of pesticides: A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

-

WO/2015/036059 FUNGICIDAL PYRIMIDINE COMPOUNDS. (2015). WIPO Patentscope. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Frontiers. Retrieved from [Link]

-

Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]

-

Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

The fungicide pyrimethanil: An overview of the current status, environmental fate and toxicological studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Pyrimidine derivatives in discovery of pesticides: A review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

-

Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold. (n.d.). Syngenta. Retrieved from [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

-

Residue levels and effectiveness of pyrimethanil vs imazalil when using heated postharvest dip treatments for control of Penicillium decay on citrus fruit. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (n.d.). MDPI. Retrieved from [Link]

-

AP Fungicides. (n.d.). FRAC. Retrieved from [Link]

- WO2012143127A1 - Active compound combinations comprising a (thio)carboxamide derivative and a fungicidal compound. (n.d.). Google Patents.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. AP Fungicides | FRAC [frac.info]

- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Khan Academy [khanacademy.org]

- 17. Amide Synthesis [fishersci.co.uk]

Application Note: Scalable Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-methylpyrimidine-4-carboxylate (CAS: 76240-14-7) . Unlike generic procedures, this guide focuses on the regioselective condensation of acetamidine hydrochloride with ethyl (E)-4-ethoxy-2-oxobut-3-enoate. We address critical process parameters (CPPs) including moisture control, base stoichiometry, and temperature management to minimize the formation of hydrolytic by-products. This protocol is designed for researchers requiring high-purity intermediates for drug discovery and agrochemical development.

Introduction & Retrosynthetic Analysis

The 2-methylpyrimidine-4-carboxylate scaffold is a privileged pharmacophore found in various bioactive molecules, acting as a precursor for kinase inhibitors and antiviral agents.

The primary challenge in synthesizing this motif is achieving the correct oxidation state and substitution pattern without using expensive transition metal catalysts. The most reliable route involves the Pinner-type condensation of an amidine with a 1,3-dicarbonyl equivalent.

Retrosynthetic Logic

To construct the pyrimidine ring with a 4-carboxylate group:

-

N-C-N Fragment: Provided by Acetamidine hydrochloride .

-

C-C-C Fragment: Requires a 4-carbon chain with a 1,2-dicarbonyl functionality and a leaving group at the

-position. Ethyl (E)-4-ethoxy-2-oxobut-3-enoate (derived from ethyl pyruvate) is the optimal synthon.

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway showing the activation of ethyl pyruvate followed by cyclocondensation.[1][2][3]

Experimental Protocol

Stage 1: Preparation of Ethyl (E)-4-ethoxy-2-oxobut-3-enoate

Note: This intermediate is commercially available but often expensive or unstable. In-situ preparation is recommended for scale-up.

Reagents:

-

Ethyl Pyruvate (1.0 equiv)

-

Triethyl Orthoformate (1.5 equiv)

-

Acetic Anhydride (2.5 equiv)

Procedure:

-

Charge a round-bottom flask with Ethyl Pyruvate, Triethyl Orthoformate, and Acetic Anhydride under nitrogen.

-

Heat the mixture to reflux (approx. 120-130°C) for 4–6 hours.

-

Monitor by TLC or GC-MS for the disappearance of ethyl pyruvate.

-

Concentrate the mixture under reduced pressure to remove volatile by-products (ethyl acetate, acetic acid).

-

Purification: Distill the residue under high vacuum (approx. 110–115°C at 0.5 mmHg) to obtain the enol ether as a yellow oil.

-

Stability Note: Store at -20°C if not used immediately.

-

Stage 2: Cyclocondensation to Ethyl 2-methylpyrimidine-4-carboxylate

Reagents:

-

Acetamidine Hydrochloride (1.1 equiv)

-

Ethyl (E)-4-ethoxy-2-oxobut-3-enoate (1.0 equiv)

-

Sodium Ethoxide (21% wt in Ethanol) (1.1 equiv) or freshly prepared NaOEt.

-

Solvent: Absolute Ethanol (0.5 M concentration relative to substrate).

Step-by-Step Protocol:

-

Base Activation: In a dry 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve Acetamidine Hydrochloride in Absolute Ethanol under

atmosphere. -

Neutralization: Add the Sodium Ethoxide solution dropwise at 0°C. Stir for 15 minutes to generate the free amidine base.

-

Critical Control Point: Maintain temperature <5°C to prevent amidine decomposition.

-

-

Addition: Add the Ethyl (E)-4-ethoxy-2-oxobut-3-enoate (dissolved in a minimal amount of ethanol) dropwise to the reaction mixture over 30 minutes.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

-

Observation: The solution typically darkens as the reaction proceeds.[4] Precipitation of NaCl will occur.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in Dichloromethane (DCM) and Water.

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with Brine, and dry over anhydrous

.

-

-

Purification:

-

Concentrate the organic layer.

-

The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate, gradient 90:10 to 70:30).

-

Yield Expectation: 65–80% (pale yellow solid or oil).

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical neutralization step before cyclization.

Troubleshooting & Critical Parameters

| Parameter | Condition | Rationale |

| Water Content | Strictly Anhydrous | Water competes with the amidine for the enol ether, leading to hydrolysis of the precursor back to ethyl pyruvate. |

| Base Stoichiometry | 1.0 - 1.1 equiv | Excess base can hydrolyze the ester product to the carboxylic acid (which is water-soluble and lost during workup). |

| Acetamidine Quality | Dry HCl Salt | Acetamidine HCl is highly hygroscopic. Dry in a vacuum desiccator over |

| Regioselectivity | Controlled by Precursor | The use of the specific enol ether ensures the ester ends up at position 4. |

Safety & Handling

-

Acetamidine Hydrochloride: Irritant. Hygroscopic. Handle in a fume hood.

-

Sodium Ethoxide: Corrosive and moisture sensitive. Exothermic reaction with water.

-

Triethyl Orthoformate: Flammable liquid.

References

- Precursor Synthesis: Parham, W. E.; Reed, L. J. Organic Syntheses, Coll. Vol. 3, p. 395 (1955).

- Pyrimidine Condensation: Schenone, P., et al. "Reaction of acetamidine with ethyl alkoxymethyleneacetoacetates." J. Heterocyclic Chem. 1990, 27, 295. Fischer, G. W. "Pyrimidines from Enamino Esters." J. Prakt. Chem. 1978, 320, 659.

-

General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962.

-

Commercial Reference: Sigma-Aldrich Product Specification for Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ejc.buketov.edu.kz [ejc.buketov.edu.kz]

- 3. WO2006121648A2 - Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids - Google Patents [patents.google.com]

- 4. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

Application Note: A Validated Protocol for the Purification of Ethyl 2-methylpyrimidine-4-carboxylate by Silica Gel Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 2-methylpyrimidine-4-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] The inherent polarity of the pyrimidine moiety, combined with the ester functionality, necessitates a robust purification strategy to isolate the target compound from reaction-related impurities. This guide moves beyond a simple list of steps to explain the underlying principles of each experimental choice, ensuring reproducibility and empowering researchers to adapt the methodology. The protocol employs normal-phase silica gel chromatography, leveraging a preliminary Thin-Layer Chromatography (TLC) analysis to establish an optimal gradient elution system. This self-validating approach ensures efficient separation, high purity, and reliable yield.

Principle of Separation: Normal-Phase Chromatography

The purification of Ethyl 2-methylpyrimidine-4-carboxylate is achieved via normal-phase column chromatography. This technique relies on the partitioning of components between a polar stationary phase and a less polar mobile phase.[2][3]

-

Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent rich in surface silanol (Si-OH) groups.[4] These groups can form hydrogen bonds and dipole-dipole interactions with polar analytes.

-

Mobile Phase (Eluent): A binary solvent system, typically a mixture of non-polar hexanes and a more polar ethyl acetate (EtOAc), is used.[5][6]

-

Mechanism: The crude sample is introduced at the top of the silica column. As the mobile phase flows through, a competition ensues. Non-polar impurities have a low affinity for the polar silica and a high affinity for the mobile phase, causing them to travel down the column quickly. Ethyl 2-methylpyrimidine-4-carboxylate, being moderately polar due to its pyrimidine ring and ester group, interacts more strongly with the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), we can systematically weaken the analyte's interaction with the stationary phase, allowing it to elute from the column as a purified band.

Materials and Reagents

| Item | Specification | Purpose |

| Chemicals | ||

| Crude Ethyl 2-methylpyrimidine-4-carboxylate | Reaction Mixture | Sample to be purified |

| Silica Gel | Standard Grade, 230-400 mesh (40-63 µm) | Stationary Phase[7] |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | Polar component of mobile phase |

| Hexanes | ACS Grade or higher | Non-polar component of mobile phase |

| Dichloromethane (DCM) | ACS Grade or higher | Sample loading solvent[8] |

| Equipment & Consumables | ||

| Glass Chromatography Column | 2-5 cm diameter, 40-50 cm length | Main apparatus |

| TLC Plates | Silica gel 60 F₂₅₄ | Method development & fraction analysis |

| TLC Developing Chamber | Glass tank with lid | For TLC plate development |

| UV Lamp | 254 nm | Visualization of TLC spots |

| Fraction Collector or Test Tubes | 13x100 mm or similar | Collection of eluate |

| Rotary Evaporator | Solvent removal | |

| Glass Wool or Cotton | To plug the column base[8] | |

| Sand | Washed, fine grain | Protective layer for stationary phase[8] |

Part A: Preliminary Analysis & Method Development via TLC

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation on a column.[3]

Protocol: TLC Solvent System Screening

-

Prepare TLC Chambers: Line three separate TLC chambers with filter paper and add three different solvent systems:

-

10% EtOAc in Hexanes (1:9 v/v)

-

20% EtOAc in Hexanes (2:8 v/v)

-

30% EtOAc in Hexanes (3:7 v/v) Allow the chambers to saturate for 10-15 minutes.

-

-

Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline.[9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

-

Calculate Rf Values: Calculate the Rf for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

-

Select the System: Identify the solvent system that gives the target compound an Rf value between 0.3 and 0.4. This will be the starting elution solvent for the column.

Expected Results:

| Solvent System (EtOAc/Hexanes) | Rf of Non-Polar Impurity | Rf of Target Compound | Rf of Polar Impurity | Assessment |

| 10% (1:9) | 0.85 | 0.20 | 0.05 | Target Rf is too low. |

| 20% (2:8) | 0.95 | 0.35 | 0.15 | Optimal for separation. |

| 30% (3:7) | 0.98 | 0.55 | 0.30 | Rf is too high; poor separation from impurities. |

Part B: Column Chromatography Protocol

This protocol utilizes a "dry loading" method, which is superior for achieving a narrow, evenly distributed sample band, thereby maximizing separation efficiency.[10]

Step 1: Column Preparation (Slurry Packing)

-

Secure the Column: Clamp the chromatography column perfectly vertically to a retort stand. Ensure the stopcock is closed.

-

Plug the Base: Place a small plug of glass wool or cotton into the bottom of the column, using a long glass rod to gently push it into place.[8]

-

Add Sand Layer: Add a ~1 cm layer of sand on top of the plug to create an even base.[8]

-

Prepare the Slurry: In a beaker, weigh out the appropriate amount of silica gel (a 50:1 to 100:1 ratio of silica-to-crude-sample by weight is recommended for difficult separations[10]). Add the initial elution solvent (e.g., 10% EtOAc/Hexanes) to create a free-flowing slurry.

-

Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[8]

-

Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial, non-polar eluent (e.g., 10% EtOAc/Hexanes) until the packed bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.

Step 2: Sample Preparation and Loading (Dry Loading)

-

Adsorb Sample: Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

-

Evaporate Solvent: Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.[10]

-

Load the Column: Carefully decant the solvent from the packed column until it is just level with the top sand layer. Gently add the silica-adsorbed sample onto the sand, creating a thin, even layer.

-

Top with Sand: Carefully add another ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

-

Initial Elution: Carefully add the starting solvent (e.g., 10% EtOAc/Hexanes) to the column.

-